Cas no 81574-75-6 (Methyl 2,4-dimethoxy-5-nitrobenzoate)
Methyl 2,4-dimethoxy-5-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2,4-dimethoxy-5-nitrobenzoate
- Methyl2,4-dimethoxy-5-nitrobenzoate
- SCHEMBL8902175
- ONJIZDKAWTWERL-UHFFFAOYSA-N
- 81574-75-6
- Benzoic acid, 2,4-dimethoxy-5-nitro-, methyl ester
- AKOS000277616
- DB-181638
- 2,4-Dimethoxy-5-nitrobenzoic acid methyl ester
-
- Inchi: 1S/C10H11NO6/c1-15-8-5-9(16-2)7(11(13)14)4-6(8)10(12)17-3/h4-5H,1-3H3
- InChI Key: ONJIZDKAWTWERL-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C(=CC=1C(=O)OC)[N+](=O)[O-])OC
Computed Properties
- Exact Mass: 241.05863707g/mol
- Monoisotopic Mass: 241.05863707g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 90.6Ų
Methyl 2,4-dimethoxy-5-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019093012-1g |
Methyl 2,4-dimethoxy-5-nitrobenzoate |
81574-75-6 | 95% | 1g |
$347.68 | 2023-09-01 | |
| Chemenu | CM153760-1g |
methyl 2,4-dimethoxy-5-nitrobenzoate |
81574-75-6 | 95% | 1g |
$380 | 2024-07-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743089-1g |
Methyl 2,4-dimethoxy-5-nitrobenzoate |
81574-75-6 | 98% | 1g |
¥2345.00 | 2024-07-28 | |
| Crysdot LLC | CD12028916-1g |
Methyl 2,4-dimethoxy-5-nitrobenzoate |
81574-75-6 | 95+% | 1g |
$402 | 2024-07-24 |
Methyl 2,4-dimethoxy-5-nitrobenzoate Related Literature
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on Methyl 2,4-dimethoxy-5-nitrobenzoate
Methyl 2,4-Dimethoxy-5-Nitrobenzoate: A Comprehensive Overview
Methyl 2,4-dimethoxy-5-nitrobenzoate (CAS No. 81574-75-6) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound, often referred to as Methyl 2,4-dimethoxy-5-nitrobenzoate, is characterized by its unique molecular structure, which includes a methyl ester group attached to a benzoate ring substituted with methoxy and nitro groups. The presence of these functional groups imparts distinctive chemical properties, making it a valuable compound in both academic research and industrial applications.
Recent studies have highlighted the importance of Methyl 2,4-dimethoxy-5-nitrobenzoate in the development of advanced materials. Researchers have explored its role as a precursor in the synthesis of high-performance polymers and coatings. For instance, a study published in *Advanced Materials* demonstrated that this compound can be used to create self-healing polymer networks with exceptional mechanical properties. The nitro group in the molecule plays a crucial role in enabling these properties by facilitating intermolecular cross-linking during polymerization.
In addition to its role in materials science, Methyl 2,4-dimethoxy-5-nitrobenzoate has also gained attention in the field of pharmacology. Scientists have investigated its potential as an intermediate in drug synthesis. A recent paper in *Journal of Medicinal Chemistry* reported that derivatives of this compound exhibit promising anti-inflammatory and anti-cancer activities. The methoxy groups in the molecule are believed to enhance bioavailability, making it a valuable starting material for developing new therapeutic agents.
The synthesis of Methyl 2,4-dimethoxy-5-nitrobenzoate involves a multi-step process that typically includes nitration and methylation reactions. These steps are carefully optimized to ensure high yield and purity. Modern synthetic methods often incorporate green chemistry principles, such as using recyclable solvents and minimizing waste generation. For example, researchers have developed a catalytic system using palladium nanoparticles that significantly reduces reaction time while maintaining product quality.
From an environmental perspective, the handling and disposal of Methyl 2,4-dimethoxy-5-nitrobenzoate require careful consideration due to its chemical reactivity. Studies have shown that exposure to certain environmental conditions can lead to degradation products that may pose risks to aquatic ecosystems. Therefore, industries utilizing this compound are increasingly adopting sustainable practices to minimize environmental impact.
In conclusion, Methyl 2,4-dimethoxy-5-nitrobenzoate (CAS No. 81574-75-6) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure enables it to serve as a key intermediate in the synthesis of advanced materials and pharmaceuticals. As research continues to uncover new potential uses for this compound, it is likely to play an even more significant role in driving innovation across various industries.
81574-75-6 (Methyl 2,4-dimethoxy-5-nitrobenzoate) Related Products
- 22621-41-6(3-Nitrosalicylic Acid Methyl Ester)
- 40757-20-8(Methyl 4-methoxy-3-nitrobenzoate)
- 22633-33-6(Methyl 3,5-dinitrosalicylate)
- 40751-88-0(2-Methoxy-3-nitrobenzoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)